N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro-substituted phenyl ring and a trifluoromethyl group, which contribute to its distinct reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2-chloro-5-(trifluoromethyl)phenylamine with ethyl acetoacetate under acidic conditions to form the corresponding acetamide derivative. This intermediate is then subjected to cyclization reactions to form the pyrido[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and impurities .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chloro groups but lacks the pyrido[2,3-d]pyrimidine core.
N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide: Similar in having trifluoromethyl and chloro groups but differs in the overall structure.
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is unique due to its combination of a chloro-substituted phenyl ring, a trifluoromethyl group, and a pyrido[2,3-d]pyrimidine core. This unique structure contributes to its distinct reactivity and wide range of applications .
Properties
Molecular Formula |
C20H18ClF3N4O4 |
---|---|
Molecular Weight |
470.8 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C20H18ClF3N4O4/c1-4-32-16-10(2)8-25-17-15(16)18(30)28(19(31)27(17)3)9-14(29)26-13-7-11(20(22,23)24)5-6-12(13)21/h5-8H,4,9H2,1-3H3,(H,26,29) |
InChI Key |
DHBACTDWWHUCRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C |
Origin of Product |
United States |
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